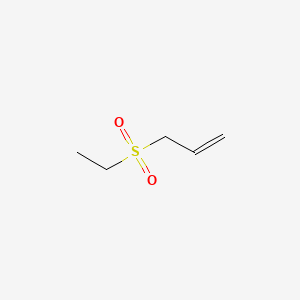

3-(Ethylsulphonyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethylsulfonylprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-3-5-8(6,7)4-2/h3H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPMTBXAMZJINK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187618 | |

| Record name | 3-(Ethylsulphonyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34008-91-8 | |

| Record name | 3-(Ethylsulphonyl)-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034008918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Ethylsulphonyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Significance of Allylic Sulfones As Key Structural Motifs in Organic Synthesis

Allylic sulfones are a class of organic compounds that have garnered significant attention as crucial structural motifs in both pharmaceutical development and organic synthesis. mdpi.comacs.orgacs.org Their value stems from the unique combination of an alkene functionality and a sulfonyl group, which imparts versatile reactivity and the potential for stereochemical complexity. sigmaaldrich.com This structure allows for extensive further derivatization, making them powerful building blocks for more complex molecules. sigmaaldrich.com

The development of efficient synthetic methods to construct allylic sulfones is an active area of research. mdpi.com Traditional methods often involve transition-metal-catalyzed allylic substitution, but these can be limited by the need to pre-install a leaving group or use stoichiometric oxidants or bases. acs.org Consequently, modern research focuses on developing more atom-economical and environmentally benign approaches, such as the direct hydrosulfonylation of dienes or allenes and the dehydrative coupling of allylic alcohols with sulfinic acids. mdpi.comacs.orgorganic-chemistry.org The utility of allylic and benzylic sulfones extends to medicinal chemistry, where they are valued as intermediates in the synthesis of compounds for treating conditions such as cancer and Alzheimer's disease. mdpi.com

The Role of Sulfone Functional Groups in Contemporary Chemical Methodologies and Research

The sulfone group (R-SO₂-R') is a remarkably versatile functional group that plays a dual role in chemistry: it is a key component in a wide array of important target molecules and serves as a powerful intermediate in the development of novel synthetic methods. nih.govresearchgate.netsigmaaldrich.com Often described as "chemical chameleons," sulfones can be manipulated to act as electrophiles, nucleophiles, or even radicals depending on the reaction conditions. nih.govsigmaaldrich.com

This versatility arises from the electronic properties of the sulfonyl group. It is strongly electron-withdrawing, which allows it to activate adjacent positions for reactions like Michael additions and to stabilize neighboring carbanions. nih.gov Furthermore, the sulfone group can act as a good leaving group (as a sulfinate anion), facilitating its removal after it has served its synthetic purpose. nih.gov This unique reactivity is harnessed in several classic and powerful organic reactions, including the Ramberg–Bäcklund reaction and the Julia olefination, which are used to form alkenes. nih.gov

Beyond their role as synthetic intermediates, sulfones are integral components of numerous commercial products. They are found in pharmaceuticals like the migraine treatment eletriptan (B1671169) and the antibacterial agent dapsone, in agrochemicals such as the herbicide mesotrione, and in high-performance polymers like polysulfones, which are valued for their high strength and thermal stability. nih.govsigmaaldrich.com

Research Trajectory and Contributions of 3 Ethylsulphonyl 1 Propene and Its Analogs to Chemical Science

Direct Hydrosulfonylation Approaches to Allylic Sulfones

Direct hydrosulfonylation, the addition of a sulfinic acid across a double or triple bond, represents an atom-economical and efficient route to allylic sulfones. mdpi.comnih.gov Recent advancements have focused on developing more sustainable and selective versions of this reaction.

Catalyst- and Additive-Free Protocols: Principles and Advancements

In the pursuit of greener and more cost-effective synthetic methods, catalyst- and additive-free protocols for hydrosulfonylation have emerged as a significant development. mdpi.comnih.gov These methods align with the principles of sustainable chemistry by minimizing waste and avoiding the use of often expensive and toxic metal catalysts. mdpi.com

A notable advancement in this area is the direct reaction of electron-rich aryl-1,3-dienes with sulfinic acids. mdpi.comnih.gov This transformation proceeds at room temperature and is open to the air, eliminating the need for specialized inert atmosphere techniques. mdpi.comdntb.gov.ua The reaction is proposed to proceed through the protonation of the diene by the sulfinic acid, which generates an allylic carbocation intermediate. Subsequent nucleophilic attack by the sulfinate anion yields the desired allylic sulfone. mdpi.com

The reaction between 1,3-dienes and sulfinic acids under catalyst-free conditions demonstrates exceptional regio- and chemoselectivity. mdpi.comdntb.gov.ua For instance, the reaction of electron-rich aryl-1,3-dienes with sulfinic acids yields branched allylic sulfones with high regioselectivity. mdpi.comresearchgate.net This selectivity is attributed to the formation of the more stable carbocation intermediate during the reaction mechanism. mdpi.com The reaction is also highly chemoselective, with the sulfinic acid preferentially adding to the diene in the presence of other functional groups. mdpi.com

Boron-catalyzed hydrosulfonylation of 1,3-dienes with sulfinic acids has also been explored, providing a method to construct a wide range of branched allylic sulfones with high regioselectivity. researchgate.netdntb.gov.ua This method avoids the use of transition metals and proceeds smoothly. dntb.gov.ua

An electrochemical approach using allyl trifluoroborates and sulfinates also demonstrates high regioselectivity. The process involves a radical addition to the alkene followed by the elimination of the trifluoroborate group. The regioselectivity is controlled by the β-σ(C–B) stabilization of the intermediate carbocation. rsc.orgrsc.org

A significant advantage of catalyst- and additive-free hydrosulfonylation is its potential for scalability. mdpi.comdntb.gov.ua Successful gram-scale synthesis of allylic sulfones has been demonstrated, highlighting the industrial viability of this method. mdpi.com The operational simplicity and mild reaction conditions contribute to its scalability. mdpi.com

These protocols adhere to several green chemistry principles. They are atom-economical, with a calculated atom economy of up to 95%. mdpi.com The absence of catalysts and additives reduces waste and potential environmental impact. mdpi.comnih.gov Furthermore, the use of ambient conditions and the potential for solvent-free reactions further enhance the green credentials of these methods. mdpi.com Electrochemical methods, which can be performed in continuous flow, also align with green chemistry standards by offering a safe and environmentally friendly route to allylic sulfones. rsc.orgrsc.org

Regioselectivity and Chemoselectivity in Dienes-Sulfinic Acid Reactions

Asymmetric Catalytic Hydrosulfonylation for Chiral Allylic Sulfones

A significant breakthrough in this area is the development of a rhodium-catalyzed direct asymmetric hydrosulfonylation of allenes and alkynes. nih.govorganic-chemistry.orgnih.gov This method utilizes commercially available sodium sulfinates as the sulfone source and provides rapid access to chiral terminal allylic sulfones. nih.govnih.gov The reaction is highly regio- and enantioselective, offering a direct and atom-economical route to these valuable compounds. nih.govdicp.ac.cn

The success of asymmetric catalytic hydrosulfonylation hinges on the design of the chiral ligand. In the rhodium-catalyzed hydrosulfonylation of allenes and alkynes, ligand screening studies revealed the crucial role of a C1-symmetric P,N-ligand, (Rax,S,S)-StackPhim, in achieving both high regioselectivity (>20:1) and enantioselectivity (up to 97% ee). nih.govorganic-chemistry.orgnih.gov The unique structural features of this ligand are essential for creating a chiral environment around the metal center that dictates the stereochemical outcome of the reaction. dicp.ac.cn

Data Tables

Table 1: Catalyst- and Additive-Free Hydrosulfonylation of Aryl-1,3-dienes

| Entry | Aryl-1,3-diene | Sulfinic Acid | Yield (%) |

| 1 | Phenyl-1,3-butadiene | Benzenesulfinic acid | 94 |

| 2 | 4-Methylphenyl-1,3-butadiene | Benzenesulfinic acid | 85 |

| 3 | 4-Methoxyphenyl-1,3-butadiene | Benzenesulfinic acid | 90 |

| 4 | Phenyl-1,3-butadiene | 4-Toluenesulfinic acid | 88 |

| Data compiled from studies on catalyst-free hydrosulfonylation. mdpi.com |

Table 2: Rhodium-Catalyzed Asymmetric Hydrosulfonylation of Allenes

| Entry | Allene | Sodium Sulfinate | Regioselectivity | Enantiomeric Excess (ee, %) |

| 1 | Phenylallene | Sodium benzenesulfinate | >20:1 | 95 |

| 2 | 1,1-Diphenylallene | Sodium benzenesulfinate | >20:1 | 92 |

| 3 | Cyclohexylallene | Sodium benzenesulfinate | >20:1 | 97 |

| 4 | Phenylallene | Sodium p-toluenesulfinate | >20:1 | 96 |

| Data represents typical results from rhodium-catalyzed asymmetric hydrosulfonylation. nih.govorganic-chemistry.orgnih.gov |

Rhodium-Catalyzed Enantioselective Additions to Allenes and Alkynes

Electrochemical Synthesis Strategies for Allylic Sulfones

Electrosynthesis has emerged as a powerful and green alternative for constructing allylic sulfones, offering mild reaction conditions and avoiding the need for chemical oxidants. rsc.orgacs.orgacs.org This technique utilizes an electric current to initiate redox reactions, providing a high degree of control over the chemical transformation. rsc.org

Sulfonation of Allyl Trifluoroborates via Radical Pathways

A notable electrochemical method involves the sulfonylation of allyl trifluoroborates. rsc.orgrsc.org This process is initiated by the anodic oxidation of a sulfinate, which generates a sulfonyl radical. rsc.org This radical then adds to the double bond of the allyl trifluoroborate. A subsequent second anodic oxidation leads to the formation of a carbocation, which is stabilized by a β-boron effect. rsc.org Finally, the elimination of the trifluoroborate group yields the desired allylic sulfone. rsc.orgrsc.org

This method is advantageous as it proceeds through a radical pathway, offering a different reactivity pattern compared to traditional nucleophilic or electrophilic additions. rsc.org The involvement of radical species has been supported by experimental evidence. rsc.org The reaction is typically carried out in an undivided cell with graphite (B72142) electrodes, often in a mixture of acetonitrile (B52724) and water. rsc.orgorganic-chemistry.org

A key aspect of this methodology is its robustness and broad substrate scope. It is compatible with a variety of aromatic, heteroaromatic, and aliphatic sulfinates. rsc.org For instance, phenyl sulfinate and aryl sulfinates with electron-donating groups, as well as those containing halides, have been shown to react efficiently. rsc.org

Regioselectivity Control in Electro-Oxidative Sulfonylation

A significant challenge in the synthesis of allylic sulfones is controlling the regioselectivity of the reaction. The electrochemical approach utilizing allyl trifluoroborates offers excellent regiocontrol. rsc.org The regioselectivity is attributed to the β-σ(C–B) stabilization of the intermediate carbocation, which directs the formation of the final product. rsc.org This effect is analogous to the well-known β-silicon effect. rsc.org

In contrast, other electrochemical methods for synthesizing sulfones from olefins can yield different products depending on the substrate. For example, electron-rich alkenes like styrenes typically yield vinyl sulfones, while electron-deficient olefins can lead to saturated alkyl sulfones. acs.org When allylic halides are used as starting materials in these systems, allylic sulfones are the major products due to the facile departure of the halogen atom. acs.org

The choice of electrolyte and other reaction parameters can also influence the outcome of the reaction. While some systems benefit from the addition of a supporting electrolyte, the sulfonylation of allyl trifluoroborates can proceed efficiently without one. rsc.org This not only simplifies the reaction setup but also aligns with the principles of green chemistry by reducing waste. rsc.org

Sulfonylation via Sulfur Dioxide Insertion Reactions

The direct insertion of sulfur dioxide (SO2) into carbon-metal bonds represents a powerful and atom-economical strategy for the synthesis of sulfonyl compounds. researchgate.net This approach allows for the direct incorporation of the sulfonyl group, avoiding the need for pre-functionalized starting materials.

Palladium-Catalyzed Approaches for Diverse Sulfonyl Derivatives

Palladium catalysis has been instrumental in the development of SO2 insertion reactions. rsc.org These methods often utilize a palladium(0) catalyst which undergoes oxidative addition to an organic halide or pseudohalide, forming a palladium(II) intermediate. rsc.org This intermediate then reacts with SO2, leading to the insertion of the gas into the carbon-palladium bond. The resulting sulfonyl palladium species can then be intercepted by various nucleophiles to afford a diverse range of sulfonyl derivatives, including sulfones, sulfonamides, and sulfonate esters. rsc.org

A variety of SO2 surrogates, such as the bench-stable solid DABCO-bis(sulfur dioxide) (DABSO) and potassium metabisulfite (B1197395) (K2S2O5), have been developed to circumvent the challenges associated with handling gaseous SO2. rsc.orgresearchgate.net These reagents release SO2 in situ, providing a safer and more convenient alternative. rsc.org

The scope of palladium-catalyzed sulfonylation via SO2 insertion is broad, encompassing the synthesis of aryl alkyl sulfones, sulfonamides, and complex heterocyclic structures. rsc.org For example, a domino Heck/sulfination reaction has been developed to construct complex carbo- and heterocycles. rsc.org

Mechanistic Insights into C-Pd(II) Bond Insertion by SO2

The mechanism of SO2 insertion into a carbon-palladium(II) bond is a key step in these catalytic cycles. rsc.org Following the oxidative addition of the palladium(0) catalyst to the substrate, an organopalladium(II) intermediate is formed. rsc.org The insertion of SO2 into the C-Pd(II) bond then occurs to generate a sulfonyl palladium species. rsc.org

In some cases, this insertion can be followed by intramolecular cyclization or other transformations, leading to the formation of complex products. rsc.org For instance, in the synthesis of oxindole-based sulfonamides, an aryl-palladium intermediate undergoes intramolecular cyclization before SO2 insertion. rsc.org

Computational studies have provided further insights into the energetics of these processes. For example, density functional theory (DFT) calculations have been used to investigate the reductive elimination step that forms the final C-S bond. These studies have shown that the electronic properties of the ligands and substrates can significantly influence the reaction kinetics. researchgate.net

Synthetic Routes Involving Precursor Derivatization and Functional Group Transformation

The synthesis of this compound and related allylic sulfones can also be achieved through the derivatization of precursor molecules and the transformation of existing functional groups. These methods offer flexibility and can be tailored to specific synthetic targets.

For instance, the synthesis of various sulfone compounds can be achieved from readily available starting materials through multi-step sequences. While direct searches for the synthesis of this compound via this specific subsection's topic were not fruitful, general principles of organic synthesis allow for its preparation from precursors. For example, one could envision the synthesis starting from an allyl halide. Reaction with sodium ethanethiolate would yield allyl ethyl sulfide. Subsequent oxidation of the sulfide moiety, for example with a peroxy acid like m-CPBA, would then furnish the target molecule, this compound.

Another potential route involves the modification of a molecule already containing the ethylsulfonyl group. For example, a precursor with a different functional group on the propyl chain could be converted to the desired alkene via an elimination reaction. The specific reagents and conditions for these transformations would depend on the nature of the precursor and the desired outcome.

These synthetic strategies, which rely on the well-established reactivity of functional groups, provide a powerful toolkit for the organic chemist. The ability to design and execute multi-step synthetic sequences is crucial for accessing complex molecules like this compound and its derivatives.

Preparation of Halogenated Allylic Sulfones (e.g., 3-chloro-2-(phenylsulfonyl)-1-propene)

Halogenated allylic sulfones are important precursors that can be further functionalized. Their synthesis often involves the reaction of a suitable starting material with a source of both the sulfonyl group and the halogen.

One notable example is the preparation of 3-chloro-2-(phenylsulfonyl)-1-propene. A documented method for its synthesis involves the use of 3-chloro-2-(phenylsulfinyl)-1-propene as a precursor. sigmaaldrich.com The synthesis of related dihalogenated compounds, such as 2,3-dibromo-1-(phenylsulfonyl)-1-propene, has also been well-described. This compound can be prepared from the one-pot propargylation and oxidation of thiophenol to yield a propargyl sulfone intermediate, which is then isomerized and brominated. beilstein-journals.org Another approach involves the direct addition of bromine to (phenylsulfonyl)propadiene. beilstein-journals.org

The table below summarizes the preparation of a halogenated allylic sulfone, highlighting the reagents and conditions involved.

| Product | Starting Materials | Reagents and Conditions | Yield | Reference |

| 2,3-dibromo-1-(phenylsulfonyl)-1-propene | Thiophenol, Propargyl bromide | 1. K₂CO₃, CH₃CN, 25°C, 12 hr2. H₂O₂, Acetic Acid, 95°C, 10 hr | 87% | orgsyn.org |

This table presents data on the synthesis of a representative halogenated allylic sulfone.

These halogenated intermediates are valuable in organic synthesis as they possess multiple reactive sites, allowing for diverse chemical transformations.

Transformations Utilizing Propene Sulfonyl Chlorides as Intermediates

Propene sulfonyl chlorides and other sulfonyl chlorides are highly reactive electrophiles that serve as powerful intermediates in the synthesis of allylic sulfones. google.com Their reactions with various nucleophiles are a cornerstone for constructing the sulfone moiety. The general approach involves the reaction of a sulfonyl chloride with an appropriate organometallic reagent or an alkene/alkyne in the presence of a suitable catalyst.

For instance, sulfonyl chlorides can react with unsaturated compounds like alkenes and alkynes through various mechanisms, including radical and ionic pathways, to yield sulfonylated products. google.com Photocatalytic methods have also emerged, utilizing the reaction of sulfonyl chlorides with allyl bromides under mild conditions to afford structurally diverse allylic sulfones. organic-chemistry.org

The synthesis of sulfonyl chlorides themselves can be achieved through methods such as the oxidation of thiols or the reaction of sulfonic acids with chlorinating agents. google.com More recently, methods for the late-stage formation of sulfonyl chlorides from stable primary sulfonamides have been developed, expanding the accessibility of these key intermediates for complex molecule synthesis. While direct examples for the use of propene sulfonyl chlorides are specific, the general reactivity of sulfonyl chlorides provides a clear blueprint for their potential application in synthesizing compounds like this compound. For example, the reaction of ethanesulfonyl chloride with an allyl-metal species (like allylmagnesium bromide) would be a direct, albeit classical, approach to the target molecule.

The table below outlines a general transformation involving a sulfonyl chloride to produce a sulfone.

| Reactants | Product Type | Catalyst/Reagents | Key Features | Reference |

| Sulfonyl Chloride, Alkene | β-chlorovinyl sulfone | Iridium photocatalyst, Blue light | Highly stereoselective trans addition | |

| Sulfonyl Chloride, Allyl Bromide | Allylic Sulfone | Photocatalyst | Mild conditions, no oxidant/metal reductant needed | organic-chemistry.org |

This table illustrates the utility of sulfonyl chlorides as intermediates in the synthesis of sulfones.

These advanced methodologies underscore the flexibility and power of modern synthetic organic chemistry in preparing structurally diverse allylic sulfones for a variety of applications.

Gas-Phase Thermal Decomposition and Elimination Kinetics of Allyl Sulfides

The thermal stability and decomposition pathways of allylic sulfur compounds are of significant interest in understanding their high-temperature chemistry. Acyclic aliphatic sulfones, such as this compound, are noted for their considerable thermal stability, with decomposition typically initiating at temperatures above 350 °C. acs.orgacs.org The degradation can proceed through various mechanisms, including intramolecular elimination and radical processes involving bond homolysis. acs.orgacs.org

Unimolecular Concerted Mechanisms and Retro-ene Reactions

One of the primary pathways for the thermal decomposition of molecules containing an allylic hydrogen is the retro-ene reaction, a type of pericyclic syn-elimination. wikipedia.orgwikipedia.org For an allyl sulfone, this mechanism would involve a 1,5-hydrogen shift through a six-membered cyclic transition state, leading to the extrusion of sulfur dioxide and the formation of a corresponding diene. libretexts.org This type of intramolecular elimination (Ei) is thermally activated and does not require external reagents. wikipedia.org

While the retro-ene reaction provides a concerted, non-radical pathway, studies on related compounds like allyl sec-butyl sulfone have shown that at elevated temperatures, radical mechanisms can become competitive or even dominant. acs.org These radical pathways are typically initiated by the homolytic cleavage of the carbon-sulfur bond, which is generally the weakest bond in the structure. nih.gov For example, the pyrolysis of allyl sec-butyl sulfone in the gas phase yields a complex mixture of products indicative of free radical intermediates. acs.org The thermal decomposition of related allylic sulfinic acids has been shown to proceed cleanly via a retro-ene mechanism to yield propene and sulfur dioxide. usc.edu.aursc.org

Characterization of Transition States and Synchronicity Analysis

The retro-ene reaction proceeds through a highly ordered, six-membered cyclic transition state. wikipedia.orglibretexts.org Kinetic investigations of the analogous desulfination of allylsulfinic acid support a concerted mechanism, characterized by a large negative activation entropy, which is consistent with a constrained cyclic transition state. usc.edu.au

The transition state is described as being relatively compact and "early," meaning its geometry more closely resembles the reactants than the products. usc.edu.au In a perfectly synchronous reaction, all bond-breaking and bond-forming processes occur in unison. For retro-ene reactions, the degree of synchronicity can vary, but the concerted nature of the mechanism is well-supported by experimental and theoretical studies. usc.edu.au The planarity of the cyclic transition state is a key feature, although it is not as strictly required for six-membered rings as it is for smaller four- or five-membered Ei mechanisms. wikipedia.org

Influence of Structural Modifications on Reaction Rates

The rate of thermal decomposition is highly dependent on the molecular structure of the specific allyl sulfone. Structural modifications can influence the reaction rate by altering the stability of the ground state and the transition state.

Substitution: The presence of substituents on the allyl group or the alkyl group attached to the sulfone can introduce steric or electronic effects. Increased steric hindrance may destabilize the required cyclic transition state of the retro-ene reaction, thereby slowing its rate.

Bond Energies: The inherent strength of the bonds within the molecule is a critical factor. The bond dissociation energy (BDE) for the C–S bond in sulfones is significantly lower than that for C–C, C–O, and C–H bonds, making it the most likely site for initial cleavage in radical-mediated decomposition pathways. nih.gov

Electronic Effects: Electron-withdrawing or electron-donating groups near the reacting centers can alter the polarity and stability of the transition state, thereby affecting the activation energy and reaction rate. For example, in the thermal degradation of poly(1-butene sulfone), an activation energy of approximately 76.2 kJ/mol was observed for isothermal heating, highlighting the energy requirements for such processes. researchgate.net

Oxidative Chemistry: Ozonolysis of Allyl Sulfides

The reaction of ozone with unsaturated sulfur compounds is complex, with reactivity depending heavily on the oxidation state of the sulfur atom. For allylic sulfides, ozone can react at two distinct sites: the carbon-carbon double bond and the sulfur atom itself.

Initiation Mechanisms and Formation of Nascent Hydroxyl Radicals

The ozonolysis of allyl sulfides, such as allyl methyl sulfide (AMS) and allyl ethyl sulfide (AES), has been shown to generate nascent hydroxyl (OH) radicals. nih.gov These highly reactive OH radicals can then participate in secondary reactions, leading to a complex product distribution and an observed reaction rate that is faster than the direct reaction with ozone alone. nih.govresearchgate.net The impact of these secondary reactions can be quantified by conducting experiments in the presence of an OH radical scavenger, such as carbon monoxide (CO) or methylcyclohexane. nih.govwikipedia.org The addition of a scavenger isolates the kinetics of the primary ozone-alkene reaction. nih.gov

| Reactant System | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ | Source(s) |

| Allyl Methyl Sulfide + O₃ (no scavenger) | (5.23 ± 3.57) × 10⁻¹⁸ | nih.govwikipedia.org |

| Allyl Methyl Sulfide + O₃ (+ CO scavenger) | (2.63 ± 0.47) × 10⁻¹⁸ | nih.govwikipedia.org |

| Allyl Ethyl Sulfide + O₃ (no scavenger) | (5.76 ± 1.80) × 10⁻¹⁸ | nih.govwikipedia.org |

| Allyl Ethyl Sulfide + O₃ (+ CO scavenger) | (3.50 ± 0.27) × 10⁻¹⁸ | nih.govwikipedia.org |

Competitive Reaction Paths: Cyclization to Primary Ozonide vs. Sulfur Atom Oxidation

For allyl sulfides, two primary reaction pathways with ozone are in competition:

Cycloaddition to the C=C bond: This is the classic Criegee mechanism, where ozone undergoes a 1,3-dipolar cycloaddition to the alkene double bond to form an unstable primary ozonide (also called a molozonide). wikipedia.orgmsu.edu This intermediate rapidly decomposes to a carbonyl compound and a carbonyl oxide (Criegee intermediate). msu.eduorganic-chemistry.org

Oxidation at the Sulfur Atom: The nucleophilic sulfur atom of a sulfide can be directly attacked by ozone, leading to oxidation products like sulfoxides and sulfones. researchgate.net

In stark contrast, for an allyl sulfone like This compound , the reaction landscape is different. The sulfur atom in a sulfone is in a high oxidation state (S(VI)) and is electron-deficient, rendering it non-nucleophilic and unreactive towards further oxidation by electrophilic ozone. scispace.comresearchgate.net Therefore, the pathway involving sulfur atom oxidation is not viable. The ozonolysis of this compound proceeds exclusively via the attack of ozone on the carbon-carbon double bond, following the Criegee mechanism. wikipedia.orgorganic-chemistry.org However, the strong electron-withdrawing effect of the sulfonyl group deactivates the double bond, making its reaction with ozone significantly slower compared to that of simple, unactivated alkenes. researchgate.netnih.gov

Experimental and Theoretical Determination of Kinetic Rate Coefficients

The kinetic and thermodynamic parameters of reactions involving allylic sulfones are crucial for understanding their reactivity and for optimizing reaction conditions. Both experimental techniques and theoretical calculations have been employed to determine these values.

Experimentally, techniques like pulse radiolysis have been used to study the reactions of radicals with sulfonyl compounds. For instance, the reactions of α-hydroxyl and α-alkoxyl alkyl radicals with methanesulfonyl chloride were studied, revealing that the process involves an electron transfer leading to the formation of the MeSO₂• radical acs.org. Competition kinetics is another method used to determine rate constants. This approach was used to find the rate constants for the azidation of a secondary alkyl radical with 3-pyridinesulfonyl azide (B81097) and trifluoromethanesulfonyl azide, which were determined to be 2 × 10⁵ M⁻¹s⁻¹ and 7 × 10⁵ M⁻¹s⁻¹ at 80°C, respectively researchgate.net. Kinetic data for the reactions of atoms like O(³P) with unsaturated hydrocarbons, including propene, have been extensively compiled and evaluated to recommend Arrhenius parameters and their uncertainty factors nist.gov. For the reaction of O(³P) with propene, a recommended rate constant has been established over a wide temperature range, helping to unify previous findings nist.gov.

Theoretical methods, particularly Density Functional Theory (DFT), have proven invaluable for elucidating reaction mechanisms and energetics. DFT calculations have been used to rationalize reaction mechanisms and chemoselectivity in reactions involving allyl sulfones acs.org. For example, calculations at the B3LYP/6-311G* level were performed for radical addition and ring-opening reactions of cyclic sulfolane (B150427) derivatives mdpi.com. These calculations showed negative energy changes for all envisioned reaction processes, including the addition of methyl and sulfonyl radicals to double bonds, indicating their thermodynamic favorability mdpi.com. Theoretical studies have also provided detailed mechanistic insights into photoredox reactions, such as the α-vinylation of α-sulfonyl ketones, by assessing single electron transfer (SET) events and intersystem crossing kinetics rsc.org.

The following table presents examples of experimentally determined rate constants for reactions involving sulfonyl species and related compounds.

| Reactant 1 | Reactant 2 | Rate Constant (k) | Temperature | Method |

| CH₃SO₂• | Acrolein | 4.9 x 10⁹ M⁻¹s⁻¹ | Room Temp. | Pulse Radiolysis acs.org |

| CH₃SO₂• | Propiolic Acid | 5.9 x 10⁷ M⁻¹s⁻¹ | Room Temp. | Pulse Radiolysis acs.org |

| 4-Phenylcyclohexyl radical | 3-Pyridinesulfonyl azide | 2 x 10⁵ M⁻¹s⁻¹ | 80 °C | Competition Kinetics researchgate.net |

| 4-Phenylcyclohexyl radical | Trifluoromethanesulfonyl azide | 7 x 10⁵ M⁻¹s⁻¹ | 80 °C | Competition Kinetics researchgate.net |

| O(³P) atom | Propene | 3.65×10⁻¹⁸ T²·²⁰ exp(455/T) cm³molecule⁻¹s⁻¹ | 230–900 K | Flow Tube Reactor acs.org |

Catalytic Reactivity and Transformations

Rhodium-Catalyzed Asymmetric Arylation of Allyl Sulfones

Rhodium-catalyzed asymmetric arylation represents a powerful method for the enantioselective construction of C-C bonds. This strategy has been successfully applied to allyl sulfones, often involving an interesting isomerization-arylation sequence. rsc.orgnist.govmdpi.com In a key development, the reaction of 3-sulfolene (B121364) with arylboronic acids was achieved using a chiral diene-rhodium catalyst in the presence of a strong base, such as potassium hydroxide (B78521). rsc.orgnist.govresearchgate.net Under these conditions, 3-sulfolene equilibrates with its isomer, 2-sulfolene. The more reactive 2-sulfolene then undergoes the rhodium-catalyzed asymmetric conjugate arylation, ultimately consuming both sulfolene isomers to produce 3-arylsulfolanes in high yields and with excellent enantioselectivity. rsc.orgnist.gov This methodology has been extended to both cyclic and acyclic allyl sulfones. nist.govmdpi.com

The choice of the chiral ligand is critical for achieving high catalytic activity and enantioselectivity. nist.govnist.gov Chiral diene ligands, in particular, have been shown to be highly effective. nist.govnih.govresearchgate.net For instance, the use of a rhodium complex with the (R,R)-Fc-tfb ligand efficiently catalyzed the arylation of 2-sulfolene, yielding the product with high enantiomeric excess (ee) nist.gov. The development of novel chiral ligands remains a major focus in advancing rhodium-catalyzed asymmetric arylations nist.gov. This approach provides a versatile route to enantioenriched molecules containing quaternary stereogenic centers.

A notable aspect of this transformation is the control of regioselectivity. While the addition of arylboronic acids to acyclic allylic sulfones can yield linear products under neutral conditions, the use of basic isomerization-arylation conditions can reverse this selectivity to favor branched products mdpi.com. The reaction is believed to proceed via an intermediate generated by the arylrhodation of the alkene, which can then undergo further transformations.

| Allyl Sulfone Substrate | Arylating Agent | Catalyst System | Product Type | Yield | Enantioselectivity (ee) |

| 3-Sulfolene | Phenylboronic acid | Rh/(R,R)-Fc-tfb, KOH | 3-Phenylsulfolane | High | up to 99% nist.gov |

| Acyclic allyl sulfones | Arylboronic acids | Rhodium(I)–chiral diene | Branched allylic sulfone | High | up to >99% mdpi.com |

| N-Nosylimines | Arylboronic acids | Rhodium-diene complex | N-(diarylmethyl)nosylamides | High | 98–99% nih.gov |

| 1-(Trifluoromethyl)alkenes | Arylboroxines | Chiral diene-rhodium | 1,1-Difluoroalkenes | High | ≥95% |

Desulfonylation Reactions of Alkenyl Sulfones under Catalytic Conditions

The sulfonyl group is a versatile functional group in organic synthesis, and its removal, or desulfonylation, is a key transformation. researchgate.net Catalytic methods for the desulfonylation of alkenyl sulfones are particularly valuable as they often proceed under mild conditions. These reactions are typically reductive in nature, cleaving the carbon-sulfur bond. researchgate.net

Copper-catalyzed desulfonylation has emerged as an efficient and operationally simple method. acs.org One reported procedure involves a one-pot protoboration-desulfonylation of various alkenyl sulfones using a copper catalyst, a diboron (B99234) reagent, and an alkoxide base in DMF, affording the corresponding alkenes in high yields. acs.orgmdpi.com This method is robust, functioning well in the presence of water and air without the need for a ligand acs.org.

Transition metals other than copper also effectively catalyze desulfonylation. Palladium and nickel catalysts, in the presence of a Grignard reagent, can convert alkenyl sulfones to alkenes stereospecifically and in good yield. researchgate.net Palladium catalysis is often superior, providing higher yields and stereoselectivities researchgate.net. Importantly, palladium-catalyzed reductive desulfonylations of allylic sulfones can avoid the issue of double bond transposition, which can be a problem with other reducing agents researchgate.net. Additionally, titanium(III)-catalyzed desulfonylation provides a route to functionalized alkyl nitriles from α-sulfonyl nitriles under conditions that circumvent traditional strong bases.

| Substrate Type | Catalytic System | Reductant/Reagent | Product | Key Features |

| Alkenyl Sulfones | Copper | Diboron, alkoxide base | Alkenes | High yield, ligand-free, tolerant to air/water. acs.org |

| Alkenyl Sulfones | Palladium(II) or Nickel(II) | Grignard reagent | Alkenes | Stereospecific, high yield. researchgate.net |

| Allylic Sulfones | Palladium | Grignard reagent | Allylic Sulfones | Avoids double bond transposition. researchgate.net |

| α-Sulfonyl Nitriles | Titanium(III) | - | Alkyl Nitriles | Tolerates various functional groups. |

| E,E-bis(styryl)sulfones | RuCl₂(PPh₃)₃ | Heat | (E,E)-1,4-diaryl-1,3-butadienes | High yield. rsc.org |

Functional Group Interconversions and Derivatization Strategies

Base-Mediated Alkylation of Allylic Sulfones

The carbon atom alpha to the sulfonyl group in allylic sulfones is acidic and can be deprotonated by a base to form a stabilized carbanion. This nucleophilic species can then be alkylated by reacting with an electrophile, such as an alkyl halide, providing a powerful method for C-C bond formation. acs.org

A straightforward example of this is the base-mediated alkylation using sodium hydroxide (NaOH) and methyl iodide (CH₃I) to yield a tertiary sulfone acs.org. This demonstrates a simple and effective way to introduce an alkyl group. More complex strategies have also been developed. For instance, a Lewis base-assisted Brønsted base catalysis (LBABB) approach has been applied for the direct asymmetric vinylogous alkylation of allylic sulfones with Morita-Baylis-Hillman (MBH) carbonates. In this system, a strong Brønsted base, generated in situ, activates the allylic sulfone for γ-regioselective alkylation, achieving good to excellent enantioselectivity when a modified cinchona alkaloid is used as the catalyst.

The choice of base and reaction conditions can significantly influence the outcome. Strong bases like n-butyllithium (n-BuLi) are often used to generate the α-sulfonyl carbanion, which can then react with various alkyl halides. The "borrowing hydrogen" strategy, which typically uses transition metal catalysts with a base, represents an environmentally friendly approach to alkylation reactions, generating only water as a byproduct. While often metal-catalyzed, some N-alkylation and β-alkylation reactions can be performed efficiently using only a catalytic amount of a strong base like potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH).

| Allylic Sulfone | Base | Alkylating Agent | Product | Yield |

| Allylic Sulfone 3aa | NaOH | CH₃I | Tertiary Sulfone 4a | 86% acs.org |

| Tricyclic Sulfone 6 | n-BuLi | Allyl bromide | Monoallylated Sulfone 8a | 22% |

| Tricyclic Sulfone 6 | n-BuLi | Allyl bromide | Diallylated Sulfone 2a | 5% |

| Tricyclic Sulfone 6 | n-BuLi / HMPA | 5-Bromo-1-pentene | Dipentenylated Sulfone 2c | 57% |

| Allylic Sulfone | tert-Butoxy anion (in situ) | MBH Carbonate | γ-Alkylated Sulfone | Good to excellent ee |

Epoxidation Reactions for β-Epoxy-sulfone Scaffold Synthesis

The double bond in allylic sulfones is susceptible to electrophilic attack, allowing for functionalization through reactions such as epoxidation. This reaction provides a direct route to β-epoxy-sulfones, which are valuable synthetic scaffolds. acs.org

A common and effective method for the epoxidation of allylic sulfones involves the use of a peroxyacid, such as m-chloroperbenzoic acid (m-CPBA). acs.org The reaction of an allylic sulfone with m-CPBA installs an epoxide ring across the double bond, affording the corresponding β-epoxy-sulfone acs.org. This transformation is typically concerted and stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. For example, a cis-alkene will yield a cis-epoxide.

Alternative methods for synthesizing epoxy sulfones include the cyclization of α-chloro-β-hydroxy sulfoxides or a phase-transfer catalyzed reaction between α-chloroalkyl sulfones and carbonyl compounds. The resulting α,β-epoxy sulfones are versatile intermediates. For instance, upon treatment with magnesium bromide (MgBr₂) in ether, they can be converted into α-bromocarbonyl compounds in excellent yields. The epoxide ring can also be opened by aqueous acid to produce anti-vicinal diols. The synthesis of epoxides is a fundamental transformation in organic chemistry, with various reagents available, including hydrogen peroxide in the presence of a catalyst.

| Starting Material | Epoxidizing Agent | Product | Yield | Key Features |

| Allylic Sulfone 3aa | m-Chloroperbenzoic acid (m-CPBA) | β-Epoxy-sulfone 4b | 55% acs.org | Direct epoxidation of the allylic double bond. |

| α-Chloroalkyl sulfones & Carbonyl compounds | Phase-transfer catalyst | α,β-Epoxy sulfones | - | Phase-transfer catalyzed cyclization. |

| α-Chloro-β-hydroxy sulfoxides | - | α,β-Epoxy sulfoxides | - | Base-mediated intramolecular cyclization. |

| Alkenes | Peroxycarboxylic acid (e.g., MCPBA) | Epoxides (Oxacyclopropanes) | ~75% | Stereospecific, concerted mechanism. |

| Lipophilic alkenes | H₂O₂ / MnSO₄ / Bicarbonate | Epoxides | - | Occurs in an ionic liquid at room temperature. |

Michael Addition Reactions for Carbon-Carbon Bond Formation with Bis(sulfonyl)butadienes

The highly activated nature of 1,3-butadienes bearing two sulfonyl groups makes them excellent substrates for Michael addition reactions, a powerful tool for the construction of carbon-carbon bonds. The reaction of 2,3-bis(phenylsulfonyl)-1,3-butadiene (B14421616) with soft carbon nucleophiles, such as malonate esters, proceeds readily to form new adducts. tandfonline.comresearchgate.net This reactivity has been harnessed in tandem sequences to construct complex cyclic and bicyclic systems. acs.org

A notable application of this methodology is the reaction of 2,3-bis(phenylsulfonyl)-1,3-butadiene with anions derived from 1-substituted dimethyl 1-pentenedioates. This process initiates a tandem conjugate addition–[3 + 2]-anionic cyclization cascade to furnish bicyclo[3.3.0]octene skeletons with high stereospecificity. acs.org The reaction sequence is believed to commence with a Michael addition of the carbanion onto one of the vinyl sulfone moieties of the butadiene. This initial step generates a sulfone-stabilized carbanion intermediate. acs.org

For instance, the reaction of 2,3-bis(phenylsulfonyl)-1,3-butadiene with the sodium salt of dimethyl (3-cyano-2-propenyl)propanedioate demonstrates the stereospecificity of the process. When either the (E)- or (Z)-isomer of the malonate derivative is used, only a single diastereomer of the cycloadduct is formed, with no detection of the other. acs.org

The reaction conditions and yields for the formation of these bicyclic compounds are summarized in the table below.

| Nucleophile (Malonate Derivative) | Base | Solvent | Temperature | Product | Yield (%) | Reference |

| Dimethyl (3-cyano-2-propenyl)propanedioate | NaH | THF | 0 °C to rt | Bicyclo[3.3.0]octene derivative | 95 | acs.org |

In related transformations, the reaction of allyl-substituted dimethyl malonates with 2,3-bis(phenylsulfonyl)-1,3-butadiene in the presence of a base leads to the formation of alkenyl-substituted allenes. researchgate.net The proposed mechanism involves the initial attack of the soft malonate carbanion at the terminal position of the diene, followed by the elimination of a phenylsulfinate group (PhSO₂⁻) to generate the allene. researchgate.net

Advanced Computational and Spectroscopic Studies on Allylic Sulfones

Conformational Analysis and Energy Landscapes of Allyl Ethyl Sulfide (B99878) and Related Analogs

The conformational landscape of allylic compounds is often complex due to the multiple rotational axes within the molecule. The precursor to 3-(Ethylsulphonyl)-1-propene, Allyl Ethyl Sulfide (AES), serves as a critical model for understanding the foundational intramolecular interactions before oxidation of the sulfur atom.

Rotational spectroscopy is a powerful technique for obtaining precise, unambiguous structural information on molecules in the gas phase, free from intermolecular interactions. unibo.itwisc.edu For Allyl Ethyl Sulfide (AES), a study combining Fourier transform microwave spectroscopy with computational chemistry has successfully elucidated its conformational preferences. nih.gov The investigation, conducted in the 5-23 GHz frequency range, led to the experimental observation of the two most stable conformers of AES. nih.gov These conformers are distinguished by the orientation of the ethyl group. nih.gov

The ability to resolve and assign the rotational spectra of different isotopologues (e.g., containing ¹³C and ³⁴S) in their natural abundance allows for the precise determination of the ground state geometry, providing definitive structural data that can be benchmarked against theoretical calculations. unibo.itnih.gov This experimental approach is crucial for validating the accuracy of computational models. wisc.edu

Quantum chemical calculations are indispensable for exploring the potential energy surface of flexible molecules. For AES, Density Functional Theory (DFT) calculations at the B3LYP-D3(BJ)/aug-cc-pVTZ level predicted a highly competitive equilibrium with 12 unique conformers existing within an energy window of 14 kJ mol⁻¹. nih.gov This highlights a rich conformational landscape. Similar extensive conformational searches have been performed on related molecules like diallylamine, which was found to have 42 distinct minima. aip.org

DFT methods, particularly those that include corrections for dispersion, are widely used for geometry optimization and energy calculations. ntnu.no Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), provide another layer of theory for comparison and validation, although they are often more computationally expensive. aip.orgntnu.no The choice of functional and basis set is critical for obtaining results that align with experimental findings. researchgate.netresearchgate.net For instance, functionals like M06-2X are also employed in studying the mechanisms of reactions involving allylic sulfones. researchgate.net

| Computational Method | Number of Predicted Conformers | Energy Range (kJ mol⁻¹) | Reference |

|---|---|---|---|

| B3LYP-D3(BJ)/aug-cc-pVTZ | 12 | 14 | nih.gov, |

To rationalize the observed conformational preferences, NBO and Non-Covalent Interaction (NCI) analyses are employed. nih.gov These computational tools provide a deeper understanding of the intramolecular forces at play, such as hyperconjugation, steric repulsion, and weak hydrogen bonds. aip.orgresearchgate.net

For AES, NBO and NCI analyses revealed that interactions involving the lone pairs on the sulfur atom with the organic side chains are key drivers of the distinct geometries and energy ordering of its conformers. nih.gov NCI analysis, in particular, is effective at visualizing both stabilizing interactions (like hydrogen bonds) and destabilizing steric clashes, which together dictate the most favorable three-dimensional structures. researchgate.netresearchgate.net These analyses can explain, for example, why certain geometries are preferred over others by identifying subtle attractive forces that stabilize a particular arrangement of the atoms. aip.orgresearchgate.net

Dispersion forces, which are weak, non-covalent interactions, are crucial for accurately modeling the structure and energetics of flexible molecules. nih.gov The failure to properly account for dispersion can lead to significant errors in calculated conformational energies and geometries. nih.gov

In modern quantum chemical calculations, dispersion effects are often included through empirical corrections added to standard DFT functionals, such as Grimme's D3 or D3(BJ) corrections. nih.govacs.org The use of the B3LYP-D3(BJ) functional in the study of AES underscores the recognized importance of these forces. nih.gov Including dispersion is critical for correctly describing the subtle balance of forces that determines conformational preferences, especially in systems with multiple non-covalently interacting groups. nih.gov Research has shown that including dispersion throughout geometry optimization and energy evaluation provides a more physically accurate model of the system. nih.gov

Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) Analyses of Intramolecular Forces

Thermochemical and Kinetic Modeling of Sulfone Reactivity

Computational chemistry is a key tool for investigating the reactivity of sulfones, allowing for the determination of reaction mechanisms, activation barriers, and thermodynamic properties that are often difficult to measure experimentally.

DFT calculations are widely used to model the reaction pathways of sulfones. For instance, in the Julia-Kocienski olefination reaction involving an ethyl sulfone, calculations at the B3LYP level were used to map the energy profile and identify the rate-determining transition state. researchgate.net Similarly, the mechanism of copper-catalyzed borylation of allylic sulfones has been modeled using the ωB97X-D functional to understand the reaction's free energy profile. qmul.ac.ukacs.org

Studies on the pyrolysis of sulfones indicate that the thermal elimination of SO₂ can be challenging. acs.org The decomposition temperatures for acyclic aliphatic sulfones are typically above 350 °C. acs.org Computational studies on the thermolysis of related allyl sulfides, which are precursors to sulfones, show that these reactions proceed via a concerted six-membered cyclic transition state (a retro-ene reaction). researchgate.net The activation energies for these decompositions have been calculated using methods like CBS-QB3 and various DFT functionals. researchgate.net For example, the activation energy for the pyrolysis of allyl cyclohexyl sulfide was computationally determined to be 137.9 kJ/mol. researchgate.net Such calculations are vital for understanding the stability and decomposition pathways of compounds like this compound. tandfonline.com Automated kinetic modeling schemes, which combine reactive molecular dynamics with high-level quantum chemistry, are also being developed to predict thermochemistry and reaction kinetics for complex chemical systems, including those containing sulfur. mit.edud-nb.info

| Reaction | Compound | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Gas-Phase Pyrolysis (Retro-ene) | Allyl Cyclohexyl Sulfide | DFT (various) | 137.9 | researchgate.net |

Application of Transition State Theory for Reaction Rate Predictions

Transition State Theory (TST) is a fundamental concept used to explain the reaction rates of elementary chemical reactions. wikipedia.org It posits a quasi-equilibrium between reactants and an activated complex, known as the transition state, which is a specific configuration along the reaction coordinate at a saddle point on the potential energy surface. wikipedia.orglibretexts.org The theory has been successfully employed to calculate standard activation parameters like enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) when the reaction rate constant is known experimentally. wikipedia.org

The application of TST is crucial for predicting the thermal stability and decomposition kinetics of organic compounds, including those containing sulfonyl groups. For instance, in the study of aromatic nitro compounds, TST has been used to estimate decomposition kinetics by approximating the activation energy as a fraction of the bond dissociation energy. acs.org While direct calculation of absolute reaction rates can be challenging due to the need for precise potential energy surface knowledge, TST provides a robust framework for understanding reaction mechanisms qualitatively. wikipedia.org

In the context of allylic sulfones, computational models based on TST can predict reaction rates for processes like the sulfa-Michael addition. nih.gov By calculating the energy of the transition state, researchers can estimate the activation barrier for the reaction, which is a key determinant of the reaction rate. nih.gov For example, studies have used transition state calculations to predict the logarithm of the rate constant (log(k)) for the reaction of α,β-unsaturated carbonyl compounds with sulfur nucleophiles. nih.gov

Table 1: Key Concepts of Transition State Theory

| Concept | Description |

| Transition State (Activated Complex) | A high-energy, unstable molecular configuration at the saddle point of a potential energy surface, representing the barrier between reactants and products. wikipedia.orglibretexts.org |

| Quasi-equilibrium | An assumed equilibrium between the reactants and the transition state complexes. wikipedia.org |

| Reaction Coordinate | The path on the potential energy surface that leads from reactants to products through the transition state. libretexts.org |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur, corresponding to the energy of the transition state relative to the reactants. wikipedia.org |

Isotopic Effects in Elucidating Reaction Mechanisms

The study of kinetic isotope effects (KIEs) is a powerful tool for unraveling the mechanisms of chemical reactions. acs.orgresearchgate.net By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), scientists can measure changes in the reaction rate. These changes provide detailed information about bond-breaking and bond-forming steps in the rate-determining step of the reaction. researchgate.net

For allylic sulfones, isotopic labeling experiments have been instrumental in supporting proposed reaction mechanisms. For example, in the reduction of allylic 1,2- and 1,3-hydroxy phenyl sulfones, deuterium (B1214612) labeling experiments helped confirm that the reaction proceeds through a chelated organosamarium intermediate followed by intramolecular protonation. acs.org The selective incorporation of deuterium at the newly formed asymmetric carbon atom provided strong evidence for the proposed pathway. acs.org

Similarly, KIEs have been used to investigate thermal allylic rearrangements, a class of reactions relevant to allylic sulfones. acs.orgcapes.gov.br The magnitude of the isotope effect can help distinguish between different possible mechanisms, such as concerted pericyclic reactions versus stepwise pathways involving intermediates. In photoredox-promoted cycloadditions, the analysis of ¹³C KIEs at natural abundance using NMR spectroscopy has been employed to probe the mechanism, including the initial electron transfer and subsequent bond-forming steps. nih.gov

Mechanistic Pathways Elucidation Through Computational Methods

Computational chemistry offers powerful methodologies for mapping out the intricate pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Path Mapping

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to trace the minimum energy reaction pathway on the potential energy surface, connecting a transition state to the corresponding reactants and products. scm.comuni-muenchen.derowansci.com This technique is essential for verifying that an optimized transition state structure indeed connects the expected minima and for gaining a detailed understanding of the reaction mechanism. rowansci.commissouri.edu

The IRC calculation starts from the geometry of the transition state and proceeds in both forward and backward directions along the reaction coordinate, which is defined in mass-weighted coordinates. scm.comuni-muenchen.de The resulting path represents the trajectory a molecule would follow if it had infinitesimal kinetic energy, thus mapping out the most energetically favorable route for the reaction. uni-muenchen.de The energy profile along the IRC provides a clear picture of the reaction's progress, including the activation barriers and the stability of any intermediates. mdpi.com

For reactions involving allylic sulfones, IRC calculations can be used to visualize the entire reaction trajectory, from the approach of the reactants, through the transition state, to the formation of the final products. This allows for a detailed examination of the geometric and electronic changes that occur throughout the reaction. Although IRC calculations can sometimes be complex, especially for systems with flat potential energy surfaces or highly curved reaction paths, they remain a cornerstone of modern computational mechanistic studies. uni-muenchen.deresearchgate.net

Electronic Structure and Charge Distribution Analyses in Reaction Intermediates

In the context of sulfonyl compounds, computational studies have revealed that the sulfonyl group is highly polarized. mdpi.comresearchgate.net The bonding is characterized by significant polar interactions and hyperconjugation, where substituents around the sulfur atom act as both electron donors and acceptors. researchgate.net This electronic arrangement has a profound impact on the reactivity of the sulfonyl group. For instance, analysis of the electronic structure of arenesulfonyl chlorides has shown that their enhanced reactivity in certain substitution reactions is due to a rigid, sterically congested structure that is influenced by these electronic factors. mdpi.com

The analysis of charge distribution along a reaction coordinate can reveal how the electronic nature of the molecule evolves as it transforms from reactant to product. acs.org For reactions involving sulfonyl compounds, this can help identify regions of the molecule that become more or less electron-rich, providing insights into their susceptibility to nucleophilic or electrophilic attack. For example, in the copper-catalyzed sulfonylative Suzuki-Miyaura reaction, computational studies have been used to explore the electronic properties of the various copper-containing intermediates in the catalytic cycle. rsc.org

Computational Insights into Related Sulfonyl Chemistry

The principles and methods applied to this compound can be extended to understand the broader chemistry of sulfonyl-containing compounds in various applications.

Theoretical Investigation of Sulfonyl Amine Donors in Olefin Polymerization Catalysis

In the field of polymer chemistry, computational studies have provided valuable insights into the role of electron donors in Ziegler-Natta catalysts used for olefin polymerization. nih.govresearchgate.net Sulfonyl amine compounds have been investigated as potential internal electron donors to improve the performance of these catalysts. nih.govmdpi.com

Density Functional Theory (DFT) calculations are used to study the interactions between the electron donors, the catalyst components (such as TiCl₄ and MgCl₂), and the cocatalyst (like triethylaluminum). researchgate.netacs.org These studies help to understand how the structure of the electron donor influences the stereospecificity and activity of the catalyst. acs.org For instance, theoretical investigations have examined the adsorption of various donors on the different crystal faces of the MgCl₂ support, revealing how these interactions can lead to the formation of different types of active sites, which in turn affects the properties of the resulting polymer. acs.org

Computational models can also predict the activation energies for key steps in the polymerization process, such as propylene (B89431) insertion and chain transfer reactions. nih.gov These theoretical findings correlate well with experimental observations, such as the catalytic activity and the molecular weight of the produced polypropylene, demonstrating the predictive power of computational chemistry in catalyst design and optimization. nih.gov

Applications in Complex Molecule Synthesis and Advanced Organic Transformations

Allylic Sulfones as Versatile Building Blocks in Organic Synthesis

Allylic sulfones are a highly valued class of compounds in modern organic synthesis, primarily due to the dual functionality of the alkene and the sulfonyl group. acs.org The sulfonyl group acts as a potent electron-withdrawing group, activating the double bond for various transformations, while also serving as a versatile leaving group or a precursor to other functionalities. researchgate.netrsc.org This versatility allows them to be used in a wide array of synthetic strategies. acs.org

Recent synthetic methods have focused on creating these crucial building blocks in an environmentally friendly and atom-economical manner. For instance, a catalyst- and additive-free approach has been developed for synthesizing allylic sulfones by reacting electron-rich aryl-1,3-dienes with sulfinic acids at room temperature, achieving yields up to 94%. mdpi.com Another strategy involves the dehydrative sulfination of allylic alcohols, which produces allylic sulfones under mild conditions with water as the only byproduct. organic-chemistry.org Palladium-catalyzed hydrosulfonylation of cyclopropenes and allenes also provides efficient routes to stereodefined allylic sulfones. acs.orgrsc.org These methods highlight the ongoing innovation in accessing structurally diverse allylic sulfones for complex syntheses. acs.orgdntb.gov.ua

Enantioselective Synthesis of Chiral Sulfone-Containing Compounds

The synthesis of chiral sulfones is of paramount importance as these motifs are prevalent in numerous biologically active molecules and pharmaceutical intermediates. dicp.ac.cnrsc.orgbohrium.com Catalytic asymmetric hydrogenation of unsaturated sulfones has emerged as a powerful and efficient method for constructing these chiral centers. rsc.orgbohrium.com

Significant progress has been made using transition metal catalysts, particularly rhodium complexes. A highly efficient method employs a Rh-(R,R)-f-spiroPhos complex for the asymmetric hydrogenation of a broad range of α,β-unsaturated sulfones. acs.org This system achieves excellent enantioselectivities (up to 99.9% ee) under mild conditions for various substrates, including 3,3-diaryl, exocyclic, and 3-alkyl-3-aryl α,β-unsaturated sulfones. dicp.ac.cnacs.org The reaction's success is largely unaffected by the electronic properties or steric hindrance of the substituents. dicp.ac.cnacs.org Another innovative approach merges photoredox and hydrogen bonding catalysis for the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds, providing a transition-metal-free route to enantioenriched sulfones. rsc.org

Recent advancements also include the rhodium-catalyzed direct hydrosulfonylation of allenes and alkynes using a C1-symmetric P,N-ligand, which provides chiral allylic sulfones with high regioselectivity (>20:1) and enantioselectivity (up to 97% ee). organic-chemistry.org

| Catalyst System | Substrate Type | Key Findings | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Rh-(R,R)-f-spiroPhos Complex | α,β-Unsaturated Sulfones (diaryl, cyclic, alkyl-aryl) | Highly efficient hydrogenation under mild conditions. | Up to 99.9% | dicp.ac.cnacs.org |

| Hydrogen-bonding/Organophotoredox Co-catalysis | α,β-Unsaturated Carbonyls with DABCO·(SO₂)₂ | Transition-metal-free enantioselective sulfonylation. | Moderate to good | rsc.org |

| Rhodium/(Rax,S,S)-StackPhim P,N-Ligand | Allenes and Alkynes | Highly regio- and enantioselective hydrosulfonylation. | Up to 97% | organic-chemistry.org |

Formation of Fused Cyclopentenes and Other Carbocyclic Systems

Allylic sulfones are instrumental in the synthesis of carbocyclic systems, particularly fused cyclopentenes. One notable method involves the [3+2] cyclization-elimination reaction of (phenylsulfonyl)allene with electron-deficient alkenes. acs.org This process serves as a powerful tool for constructing cyclopentenyl sulfones, which are valuable precursors for further synthetic manipulations. acs.org

More recent developments have utilized photocatalysis to enable cascade cyclizations. For example, an energy transfer-mediated photocatalytic reaction between alkene-tethered acylsilanes and allylic sulfones leads to the efficient synthesis of cyclopentanol (B49286) derivatives. nih.gov This method is notable for its broad substrate scope and its ability to construct complex fused-ring and bridged-ring systems. nih.gov

Strategic Role of Sulfonyl Groups in the Assembly of Complex Molecular Architectures

The sulfonyl group (–SO₂–) is a cornerstone in the assembly of complex molecules due to its unique combination of stability and reactivity. fiveable.me It is a strong electron-withdrawing group, which can activate adjacent positions for nucleophilic attack or stabilize nearby carbanions. fiveable.me This "chameleon-like" chemical nature allows sulfone-containing molecules to act as nucleophiles, electrophiles, or even radical participants depending on the reaction conditions. researchgate.net

In complex synthesis, the sulfonyl group often serves as a reliable leaving group in transition-metal-catalyzed cross-coupling reactions, a functionality that has seen tremendous development. rsc.org For instance, they can be used as alternatives to traditional halides in reactions like the Suzuki-Miyaura coupling. rsc.org The sulfonyl moiety can also be used as a protecting group for amines (as sulfonamides), offering robust stability and options for chemoselective removal under specific acidic conditions, which is crucial when manipulating poly-functionalized molecules. organic-chemistry.org Furthermore, the design of multifunctional initiators containing multiple sulfonyl chloride groups has enabled the synthesis of complex polymer architectures like star polymers through living radical polymerization. cmu.edu This demonstrates the group's utility in controlling not just small-molecule construction but also macromolecular design. cmu.edu

Development of New Synthetic Strategies for Sulfone-Containing Motifs

The importance of the sulfonyl moiety has driven continuous innovation in synthetic methodologies, focusing on efficiency, atom economy, and the ability to generate molecular diversity.

Integration into Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for building molecular complexity and creating diverse compound libraries. uni-frankfurt.de Sulfone-containing fragments have been successfully integrated into various MCRs. For instance, a copper(I)-catalyzed MCR of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water has been developed for the synthesis of β-keto sulfones. researchgate.net Similarly, alkyl sulfones can be synthesized via a photocatalytic MCR of aryl diazonium salts, styrene (B11656) derivatives, and sodium metabisulfite (B1197395). rsc.org

Cascade reactions, which involve a series of intramolecular transformations, also leverage sulfone chemistry. A notable example is the direct synthesis of dihydro-pyrrolo-pyrazole heterocycles from a complex cascade reaction between cinnamyl azides and methyl vinyl sulfone. nih.gov Another photocatalytic cascade cyclization uses alkene-tethered acylsilanes and allylic sulfones to produce cyclopentanol derivatives. nih.gov These strategies, which form multiple bonds in a single, streamlined process, underscore the synthetic power of sulfone intermediates. uni-frankfurt.denih.gov

| Reaction Type | Key Reactants | Product | Key Features | Source |

|---|---|---|---|---|

| Multicomponent | Aryldiazonium salts, 3-arylpropiolic acids, SO₂, H₂O | β-Keto Sulfones | Copper(I)-catalyzed; tandem radical process. | researchgate.net |

| Multicomponent | Aryl diazonium salts, styrenes, sodium metabisulfite | Alkyl Sulfones | Visible-light photocatalysis. | rsc.org |

| Multicomponent | Alkynes, aryl diazonium salts, K₂S₂O₅, thiophenols | Vinyl Sulfones | Metal-free, room temperature conditions. | rsc.org |

| Cascade | Cinnamyl azides, methyl vinyl sulfone | Dihydro-pyrrolo-pyrazoles | Operationally straightforward; aromatization via elimination. | nih.gov |

| Cascade | Alkene-tethered acylsilanes, allylic sulfones | Cyclopentanol Derivatives | Photocatalytic; unproductive energy transfer. | nih.gov |

Explorations in Continuous Flow Chemistry for Sulfone Production

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. mdpi.comnih.gov These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents, as is often the case in sulfone synthesis.

A continuous-flow synthesis of methyl sulfone (MSM) from the oxidation of dimethyl sulfoxide (B87167) (DMSO) has been developed using microchannel reactors. acs.orgfigshare.com This method significantly improves safety by controlling the highly exothermic reaction, achieving a yield of 95.3% and minimizing temperature overshoots. acs.org The scalability of this flow process makes it a promising strategy for industrial production. acs.orgfigshare.com

Flow chemistry has also been applied to more complex transformations. For example, the n-BuLi-mediated coupling of an aldehyde with a sulfone fragment to synthesize a key intermediate for the marine drug (−)-hennoxazole A was successfully translated to a flow process. mdpi.com This required cryogenic conditions, but the flow setup allowed for better temperature control and significantly shorter residence times compared to batch methods. mdpi.com Furthermore, electrochemical methods for the selective oxidation of thioethers to sulfoxides or sulfones have been adapted to flow electrolysis cells, demonstrating the scalability and versatility of this sustainable approach for producing pharmaceutically relevant sulfones. acs.org

Future Research Directions and Emerging Trends in Allylic Sulfone Chemistry

Development of Novel Catalytic Systems for Sustainable and Efficient Synthesis of Allylic Sulfones

A major trend in modern chemistry is the development of sustainable synthetic methods, and the synthesis of allylic sulfones is no exception. nih.gov Conventional methods often rely on transition-metal-catalyzed cross-coupling reactions, which can be limited by the cost of noble metals and the generation of toxic byproducts. mdpi.com Future efforts are increasingly directed towards greener and more atom-economical alternatives.

Recent breakthroughs include the development of catalyst- and additive-free systems for the synthesis of allylic sulfones. mdpi.comnih.gov For instance, an environmentally benign approach involves the direct hydrosulfonylation of electron-rich aryl-1,3-dienes with sulfinic acids at room temperature under ambient air. mdpi.comnih.gov This method demonstrates high regio- and chemo-selectivity and aligns with the principles of green chemistry by avoiding the need for metal catalysts or additives. mdpi.comnih.gov

While palladium- and rhodium-catalyzed hydrosulfonylation reactions have been instrumental in producing chiral allylic sulfones with high stereochemical control, the search for more sustainable metal catalysts continues. mdpi.comnih.govnih.gov Iron-catalyzed reactions are emerging as a promising alternative due to iron's low cost and low toxicity. organic-chemistry.org For example, a photoinduced iron-catalytic decarboxylation of carboxylic acids provides a mild and highly efficient route to sulfones. organic-chemistry.org Similarly, palladium-catalyzed aerobic synthesis of allylic sulfones from allylic alcohols and sulfonyl hydrazines in water represents a significant step towards greener processes by eliminating the need for organic solvents and nitrogen protection. acs.org

Future research will likely focus on expanding the substrate scope of these sustainable methods and developing new catalytic systems based on earth-abundant metals. The goal is to create highly efficient, selective, and scalable processes that minimize environmental impact. mdpi.com

Table 1: Comparison of Catalytic Systems for Allylic Sulfone Synthesis

| Catalytic System | Key Features | Advantages | Limitations/Future Research | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed | High efficiency and stereoselectivity for chiral sulfones. | Well-established, high yields, excellent stereocontrol. | Cost of palladium, potential for metal contamination. | mdpi.comnih.govresearchgate.net |

| Rhodium-Catalyzed | Highly regio- and enantioselective hydrosulfonylation of allenes and alkynes. | Direct access to chiral terminal allylic sulfones. | Requires specific ligands for high selectivity. | nih.gov |

| Iron-Catalyzed | Photoinduced decarboxylation; uses an earth-abundant metal. | Low cost, low toxicity, mild conditions. | Newer methodology, scope is still being expanded. | organic-chemistry.org |

| Catalyst-Free | Direct reaction of 1,3-dienes with sulfinic acids under ambient conditions. | Environmentally benign, atom-economical, simple operation. | Currently limited to specific electron-rich substrates. | mdpi.comnih.govnih.gov |

Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

Computational chemistry is becoming an indispensable tool for advancing the field of allylic sulfone chemistry. Density Functional Theory (DFT) and other quantum mechanics-based methods are increasingly used to elucidate complex reaction mechanisms, predict the spontaneity of reactions, and guide the design of new and more effective catalysts. acs.orgmdpi.com

For example, computational studies have been crucial in understanding the competing pathways in the thermal rearrangement of allylic sulfinates to the more thermodynamically stable allylic sulfones. acs.orgacs.org These studies help to explain how substrate structure influences the reaction pathway, a key concept in organic chemistry. acs.org DFT calculations have also been employed to investigate the polymerization process of sulfonated poly(arylene ether sulfone) (SPAES), predicting the reaction spontaneity based on the halogen atom used at the reactive site and providing insights that can optimize polymer synthesis. mdpi.com

In the context of photocatalysis, computational studies have helped to unravel the radical chain mechanism in the cascade cyclization of alkene-tethered acylsilanes and allylic sulfones. nih.gov These calculations can explain the role of the photocatalyst and how undesired side reactions are inhibited, paving the way for the rational design of more efficient photocatalytic systems. nih.gov

Future research will likely see a deeper integration of computational modeling with experimental work. Predictive models could accelerate the discovery of novel catalysts and reactions, reducing the need for extensive empirical screening. researchgate.net This synergy will be vital for understanding the subtleties of stereocontrol in asymmetric synthesis and for designing substrates that lead to desired products with high selectivity. acs.orgnih.govresearchgate.net

Expansion of Synthetic Utility into Unexplored Reaction Manifolds

The sulfonyl group is a uniquely versatile functional group, and researchers are continually finding new ways to exploit its reactivity. wikipedia.org Allylic sulfones are not just synthetic targets but are increasingly used as powerful intermediates to access a wide array of other valuable molecules, expanding their utility far beyond traditional applications. acs.org

One emerging area is the use of allylic sulfones in cascade reactions to build molecular complexity rapidly. For instance, a visible-light-induced cascade cyclization of alkene-tethered acylsilanes with allylic sulfones has been developed to synthesize various functionalized cyclopentanol (B49286) derivatives, including fused-ring and bridged-ring systems. nih.gov Allylic sulfones also participate in novel cycloaddition reactions, such as the [3 + 2]-annulation with 2,3-bis(phenylsulfonyl)-1,3-butadiene (B14421616) to form fused cyclopentenes. acs.org